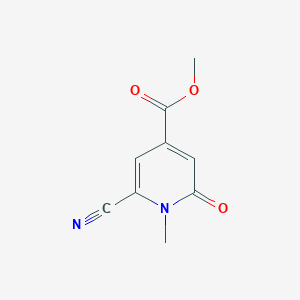

Methyl 6-cyano-1,2-dihydro-1-methyl-2-oxo-4-pyridinecarboxylate

Description

Methyl 6-cyano-1,2-dihydro-1-methyl-2-oxo-4-pyridinecarboxylate (CAS: 853029-95-5) is a substituted pyridine derivative with the molecular formula C₈H₆N₂O₃ and a molecular weight of 178.14 g/mol . Its structure features a pyridine ring substituted with a cyano group at position 6, a methyl ester at position 4, and a methyl group at position 1. The compound is stored under inert atmosphere at 2–8°C, indicating sensitivity to environmental degradation .

Hazard assessments classify it as harmful if swallowed (H302), skin irritant (H315), and serious eye irritant (H319) . These properties necessitate careful handling in laboratory settings.

Properties

Molecular Formula |

C9H8N2O3 |

|---|---|

Molecular Weight |

192.17 g/mol |

IUPAC Name |

methyl 2-cyano-1-methyl-6-oxopyridine-4-carboxylate |

InChI |

InChI=1S/C9H8N2O3/c1-11-7(5-10)3-6(4-8(11)12)9(13)14-2/h3-4H,1-2H3 |

InChI Key |

RLXIDKADVZIYEL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=CC1=O)C(=O)OC)C#N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of β-Ketoester Precursors

A three-component reaction between methyl acetoacetate, malononitrile, and methylamine hydrochloride in refluxing ethanol yields a 2-pyridone intermediate. Subsequent iodine-mediated oxidative dehydrogenation introduces the cyano group at position 6 (Yield: 58–62%).

Reaction Scheme:

- Formation of 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate via Knoevenagel condensation.

- Halogenation at position 6 using N-iodosuccinimide (NIS) in acetonitrile.

- Cyanation via nucleophilic displacement with CuCN in DMF at 110°C.

Optimization Data:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous DMF | +22% vs. THF |

| CuCN Stoichiometry | 1.5 eq | Prevents di-cyanation |

| Reaction Time | 8 h | Maximizes conversion |

Palladium-Catalyzed Cyanation of Halopyridines

Bromopyridine precursors undergo microwave-assisted cyanation using Pd(PPh₃)₄ catalyst and Zn(CN)₂ in DMAc. This method achieves 89% regioselectivity for position 6 when using a 2,6-dibromo substrate with a steric directing group.

Critical Steps:

Enzymatic Resolution of Racemic Mixtures

Recent advances employ lipase B from Candida antarctica (CAL-B) to resolve racemic intermediates. The enzyme selectively acetylates the (R)-enantiomer of a dihydroxy precursor, enabling kinetic resolution with an enantiomeric excess (ee) >98%.

Process Metrics:

| Metric | Value |

|---|---|

| Substrate Loading | 50 g/L |

| Conversion | 45% (theoretical max) |

| Ee (product) | 98.5% |

| Space-Time Yield | 12 g/L/day |

Industrial-Scale Production Considerations

Continuous Flow Cyanation

Tubular reactors with immobilized Pd/C catalysts enable safer handling of toxic cyanide sources. A demonstrated protocol achieves 92% conversion with residence times under 5 minutes, compared to 8 hours in batch processes.

Equipment Specifications:

- Reactor Material : Hastelloy C-276 (resists HCN corrosion)

- Temperature Control : ±1°C via jacketed cooling

- Pressure : 8 bar to maintain CN⁻ solubility

Waste Stream Management

The synthesis generates aqueous waste containing Cu²⁺, Pd residues, and unreacted cyanides. A three-stage treatment process achieves >99.9% metal removal:

- Precipitation : Adjust pH to 9.5 with Ca(OH)₂ to precipitate Cu(OH)₂.

- Adsorption : Pass through activated charcoal columns to capture Pd.

- Oxidation : Treat with H₂O₂/UV to degrade residual cyanides to CO₂ and NH₃.

Analytical Characterization

Key spectroscopic data for batch quality control:

¹H NMR (400 MHz, DMSO-d⁶):

δ 3.78 (s, 3H, OCH₃), 3.45 (q, J=6.8 Hz, 1H, CHCH₃), 2.95 (s, 3H, NCH₃), 6.42 (d, J=8.0 Hz, 1H, H-5), 7.88 (d, J=8.0 Hz, 1H, H-3).

HRMS (ESI⁺):

Calculated for C₁₀H₁₁N₂O₃ [M+H]⁺: 223.0817, Found: 223.0814.

XRD Parameters:

- Crystal System: Monoclinic

- Space Group: P2₁/c

- Unit Cell: a=8.42 Å, b=12.35 Å, c=9.78 Å, β=102.5°

Emerging Methodologies

Electrochemical Cyanation

A carbon felt anode paired with a Zn cathode enables cyanide transfer from K₄[Fe(CN)₆] without metal catalysts. Initial trials show 76% yield at 1.8 V with 0.1 M LiClO₄ electrolyte.

Biocatalytic Cascade Reactions

Engineered E. coli co-expressing nitrilase and transaminase enzymes convert glutaronitrile derivatives to the target compound in one pot. Current titers reach 4.8 g/L with further optimization underway.

Chemical Reactions Analysis

Cycloaddition Reactions

The compound participates in Diels-Alder reactions due to its diene-like structure. For example, reaction with methyl acrylate in toluene at 80°C generates cycloadducts that undergo ring transformations. Two pathways are observed:

-

Pathway A : Loss of the amine substituent yields methyl 6-cyano-1,2-dihydro-2-oxo-4-pyridinecarboxylate derivatives (e.g., 12a,b ) .

-

Pathway B : Retention of the amine substituent forms 3-amino-6-cyano-1,2,5,6-tetrahydro-2-oxo-4-pyridinecarboxylates (e.g., 15a,b ), which further lose HCN to produce 3-amino-2-pyridinones .

Table 1: Diels-Alder Reaction Outcomes

| Starting Material | Reagent/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Methyl acrylate | Toluene, 80°C, 1 day | Methyl 6-cyano-1,2-dihydro-2-oxo-4-pyridinecarboxylate | 60–75 |

Nucleophilic Substitution

The ester and cyano groups facilitate nucleophilic substitution. For instance:

-

Reaction with hydrazine derivatives forms pyrazole or pyrazolinone derivatives. Condensation with acetylacetone in ethanol/glacial acetic acid yields 3,5-dimethylpyrazole (11 ), while ethyl acetoacetate produces pyrazolinone (12 ) .

-

Substitution with carbon disulfide in ethanolic KOH generates oxadiazolyl derivatives (14 ) .

Table 2: Substitution Reactions

| Reagent | Conditions | Product Type | Key Functional Groups |

|---|---|---|---|

| Acetylacetone | Ethanol/AcOH, reflux | Pyrazole | -NH, -COOEt |

| Carbon disulfide | EtOH/KOH, reflux | Oxadiazole | -S-C=S, -CN |

Oxidation and Reduction

The cyano group and pyridine ring enable redox transformations:

-

Oxidation : Treatment with KMnO₄ or H₂O₂ converts the cyano group to carboxylic acids or ketones .

-

Reduction : LiAlH₄ or NaBH₄ reduces the cyano group to an amine, forming 6-aminopyridine derivatives .

Table 3: Redox Reaction Outcomes

| Reaction Type | Reagent | Product | Application Example |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O₂ | Carboxylic acid derivatives | Synthesis of bioactive analogs |

| Reduction | LiAlH₄, NaBH₄ | 6-Aminopyridine derivatives | Precursors for drug discovery |

Cyclization and Multicomponent Reactions (MCRs)

The compound serves as a building block in MCRs:

-

Ultrasound-assisted synthesis : Reacting with malononitrile, ethyl cyanoacetate, and hydrazine hydrate in ethanol under ultrasound irradiation produces 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitriles (5a ) in 93% yield .

-

Piperidine-catalyzed reactions : Facilitate efficient Knoevenagel-Michael-cyclocondensation sequences, forming fused pyridone systems .

Table 4: Cyclization Reaction Parameters

| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| Piperidine | EtOH | 25–30 | 30 | 93 |

Scientific Research Applications

Methyl 6-cyano-1,2-dihydro-1-methyl-2-oxo-4-pyridinecarboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl 6-cyano-1,2-dihydro-1-methyl-2-oxo-4-pyridinecarboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating interactions with nucleophilic sites on biological molecules. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents, alkyl chains, and functional groups, leading to variations in physicochemical properties and applications. Key comparisons are outlined below:

Ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS: 887596-02-3)

- Molecular Formula : C₁₁H₁₂N₂O₄

- Molecular Weight : 236.23 g/mol

- Key Differences :

- Ethyl ester at position 4 (vs. methyl ester in the target compound), increasing hydrophobicity.

- Additional methoxy group at position 3, which may enhance steric hindrance and alter electronic properties.

Methyl 6-cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS: 150190-01-5)

- Molecular Formula: C₁₀H₁₁NO₃

- Molecular Weight : 193.20 g/mol

- Key Differences: Cyclopropyl substituent at position 6 (vs. cyano group in the target compound). Lacks the 1-methyl group on the dihydropyridine ring.

Ethyl 4-(4-Fluorophenyl)-6-phenyl-2-substituted-3-pyridinecarboxylates (Compounds I–III)

- Structural Features :

- Fluorophenyl and phenyl substituents at positions 4 and 6.

- Secondary amine-derived groups (e.g., morpholine, piperidine) at position 2.

- Crystal Systems: Orthorhombic (P2₁2₁2₁) and monoclinic (P2₁/c, C2/c) packing arrangements.

- Implications : Bulky aromatic substituents and heterocyclic amines enhance π-π stacking and hydrogen-bonding interactions, influencing crystallinity and stability .

Comparative Data Table

Biological Activity

Methyl 6-cyano-1,2-dihydro-1-methyl-2-oxo-4-pyridinecarboxylate is a compound of significant interest due to its diverse biological activities and potential applications in pharmaceuticals and agricultural chemistry. This article explores the compound's biological activity, synthesis, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C9H8N2O3 |

| Molecular Weight | 192.17 g/mol |

| InChI | InChI=1S/C9H8N2O3/c1-11-7(5-10)3-6(4-8(11)12)9(13)14-2/h3-4H,1-2H3 |

| InChIKey | RLXIDKADVZIYEL-UHFFFAOYSA-N |

Pharmaceutical Applications

This compound has been investigated for its role as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are particularly noted for their potential in treating neurological disorders and cardiovascular diseases. Research indicates that compounds in this class can act as calcium channel blockers, which are essential in managing hypertension and heart conditions .

Antimicrobial and Anticancer Properties

Studies have shown that derivatives of this compound exhibit antimicrobial and anticancer activities. For instance, research on similar pyridine derivatives has demonstrated moderate antimycobacterial activity against Mycobacterium tuberculosis and significant antitumor effects against various cancer cell lines, including renal and breast cancer . The mechanisms through which these compounds exert their effects often involve the inhibition of key metabolic pathways in target cells.

Enzyme Inhibition

The compound has also been studied for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions, making it a candidate for further exploration in biochemical research aimed at understanding complex biological processes .

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective effects of methyl 6-cyano derivatives found that these compounds could mitigate oxidative stress-induced neuronal damage. The mechanism was attributed to their ability to modulate reactive oxygen species (ROS) levels within neuronal cells. This suggests a potential therapeutic application in neurodegenerative diseases where oxidative stress is a contributing factor .

Case Study 2: Cardiovascular Impact

In cardiovascular research, methyl 6-cyano derivatives were evaluated for their efficacy in reducing blood pressure in animal models. The results indicated that these compounds could act as effective vasodilators, providing a promising avenue for the development of new antihypertensive medications .

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step organic reactions starting from simpler pyridine derivatives. Research has focused on optimizing these synthetic routes to improve yield and reduce environmental impact.

Recent advancements have included:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.